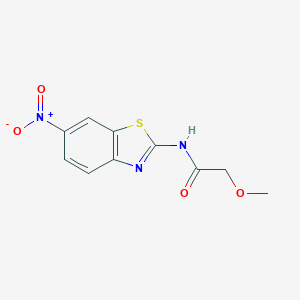![molecular formula C20H21N3O4S2 B255201 4-(2-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B255201.png)
4-(2-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide, also known as compound X, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound has been shown to have a unique mechanism of action and a range of biochemical and physiological effects that make it an interesting candidate for further research.
Mechanism of Action
The mechanism of action of 4-(2-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide X involves the inhibition of a specific enzyme called carbonic anhydrase IX (CAIX). This enzyme is overexpressed in many types of cancer cells and is believed to play a role in tumor growth and metastasis. By inhibiting CAIX, 4-(2-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide X may be able to slow down or even stop the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its potential use in cancer research, 4-(2-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide X has also been shown to have a range of biochemical and physiological effects. These effects include the inhibition of angiogenesis, the reduction of inflammation, and the modulation of neurotransmitter release.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(2-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide X in lab experiments is its high potency and specificity for CAIX. This makes it a valuable tool for studying the role of this enzyme in cancer and other diseases. However, one limitation of this 4-(2-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide is its relatively low solubility, which can make it difficult to work with in some experimental settings.
Future Directions
There are many potential future directions for research on 4-(2-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide X. Some of these include:
1. Further studies on the mechanism of action of 4-(2-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide X and its effects on CAIX inhibition.
2. Studies on the potential use of 4-(2-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide X in combination with other cancer treatments, such as chemotherapy and radiation therapy.
3. Investigations into the potential use of 4-(2-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide X in the treatment of other diseases, such as inflammation and neurodegenerative disorders.
4. Development of new formulations of 4-(2-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide X that improve its solubility and bioavailability.
Conclusion:
In conclusion, 4-(2-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide X is a synthetic 4-(2-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide that has shown promise for its potential use in various scientific research applications. Its unique mechanism of action, biochemical and physiological effects, and high potency and specificity for CAIX make it an interesting candidate for further research. While there are some limitations to working with this 4-(2-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide, there are many potential future directions for research that could lead to new insights into the role of CAIX in disease and the development of new treatments.
Synthesis Methods
The synthesis of 4-(2-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide X involves a multi-step process that includes the reaction of 2-methylphenol with 4-chlorobutanoyl chloride, followed by the reaction of the resulting product with 4-aminobenzenesulfonamide and 2-aminothiazole. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Scientific Research Applications
Compound X has been studied extensively for its potential use in various scientific research applications. Some of the areas where this 4-(2-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide has shown promise include cancer research, inflammation research, and neuroscience research.
properties
Product Name |
4-(2-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide |
|---|---|
Molecular Formula |
C20H21N3O4S2 |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
4-(2-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide |
InChI |
InChI=1S/C20H21N3O4S2/c1-15-5-2-3-6-18(15)27-13-4-7-19(24)22-16-8-10-17(11-9-16)29(25,26)23-20-21-12-14-28-20/h2-3,5-6,8-12,14H,4,7,13H2,1H3,(H,21,23)(H,22,24) |
InChI Key |
FBSISLIHMBUZMW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Canonical SMILES |
CC1=CC=CC=C1OCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-benzyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B255120.png)

![ethyl 2-{[4-(4-methoxyphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B255123.png)
![5-{3-nitrophenyl}-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B255125.png)


![N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide](/img/structure/B255140.png)


![5,6-dimethyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B255151.png)
![Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate](/img/structure/B255154.png)
![N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclohexanecarbohydrazide](/img/structure/B255155.png)
![3-methyl-N-[4-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B255156.png)